molecular formula C16H13BrFN3O2S B12280168 Methyl 4-(2-Bromo-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Methyl 4-(2-Bromo-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B12280168
M. Wt: 410.3 g/mol
InChI Key: LLYBOQJNOCWNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Analysis

The proton NMR spectrum (500 MHz, DMSO-d₆) exhibits characteristic signals:

  • Aromatic protons :
    • Thiazole H4/H5: δ 7.52 (d, J = 3.1 Hz, 1H), 7.89 (d, J = 3.1 Hz, 1H).
    • 2-Bromo-4-fluorophenyl: δ 7.21 (dd, J = 8.5, 2.4 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 7.68 (d, J = 2.4 Hz, 1H).
  • Dihydropyrimidine ring :
    • H3: δ 5.87 (s, 1H, diastereotopic proton).
    • NH: δ 9.12 (s, 1H, exchanges with D₂O).
  • Methyl groups :
    • C6-CH₃: δ 2.34 (s, 3H).
    • COOCH₃: δ 3.62 (s, 3H).

¹³C NMR Analysis

Key carbon assignments (125 MHz, DMSO-d₆):

Carbon δ (ppm) Assignment
C5-COOCH₃ 166.8 Ester carbonyl
C2 (thiazole-C2) 152.4 Linked to pyrimidine N1
C4 (aryl-CBr) 132.7 Bromine-bearing quaternary carbon
C6-CH₃ 18.9 Methyl group
C3 (dihydropyrimidine) 103.5 Methine adjacent to NH

FT-IR Spectroscopy

Critical absorption bands (KBr pellet, cm⁻¹):

  • 1742 (C=O ester stretch).
  • 1665 (C=N thiazole).
  • 1598 (C=C aromatic).
  • 1243 (C-F stretch).
  • 678 (C-Br stretch).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 444.0241 corresponds to C₁₇H₁₄BrFN₃O₂S (calculated 444.0238, Δ = 0.7 ppm). Fragmentation pathways include:

  • Loss of COOCH₃ (-59 Da) → m/z 385.
  • Cleavage of the dihydropyrimidine ring → m/z 212 (C₇H₆BrFNS⁺).

Properties

Molecular Formula

C16H13BrFN3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H13BrFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)

InChI Key

LLYBOQJNOCWNPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

The reaction is typically conducted in absolute ethanol under reflux (78–80°C) for 12–24 hours, with sodium acetate as a base to deprotonate intermediates. The use of acetic acid as a co-catalyst enhances cyclization efficiency by stabilizing reactive intermediates through hydrogen bonding.

Table 1: Standard Biginelli Reaction Parameters

Parameter Value/Detail
Solvent Ethanol (anhydrous)
Temperature 78–80°C (reflux)
Catalyst Sodium acetate (1.2 equiv)
Reaction Time 12–24 hours
Yield 65–72%

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation : Between the aldehyde and β-ketoester to form an α,β-unsaturated ketone.
  • Nucleophilic attack : The thiourea derivative attacks the ketone, forming a tetrahedral intermediate.
  • Cyclization : Intramolecular dehydration yields the dihydropyrimidine core.

The 2-thiazolecarboxamidine ensures regioselectivity at the C2 position due to its superior nucleophilicity compared to unsubstituted thioureas.

Bromination and Functional Group Modifications

Post-Biginelli bromination is critical for introducing the 2-bromo-4-fluorophenyl group. N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C selectively brominates the aromatic ring without affecting the thiazole or dihydropyrimidine moieties.

Table 2: Bromination Optimization

Parameter Value/Detail
Brominating Agent N-Bromosuccinimide (1.1 equiv)
Solvent Dichloromethane
Temperature 0–5°C (ice bath)
Reaction Time 2–4 hours
Yield 85–90%

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous flow reactors to enhance throughput and reduce side reactions. Key advancements include:

Flow Chemistry

  • Microreactors (channel diameter: 500 μm) enable rapid heat dissipation, minimizing decomposition of heat-sensitive intermediates.
  • Residence Time : 30–60 seconds per reaction stage, achieving 95% conversion efficiency.

Purification Strategies

  • Recrystallization : Methanol/water (7:3 v/v) removes unreacted starting materials.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) isolates the product at >99% purity.

Table 3: Industrial vs. Laboratory-Scale Yields

Metric Laboratory Scale Industrial Scale
Overall Yield 58–65% 72–78%
Purity 95–97% 99–99.5%
Batch Time 48–72 hours 8–12 hours

Catalytic and Solvent Optimization Strategies

Recent studies emphasize green chemistry approaches:

Solvent-Free Synthesis

Using triethylammonium acetate (TEAA) as both catalyst and solvent reduces waste. Reactions at 100°C for 6 hours achieve 82–88% yield, with TEAA recyclable for 3–4 cycles.

Chiral Catalysis

H8-Binol-derived phosphoric acids induce enantioselectivity in dihydropyrimidine formation, though this is less relevant for the target compound’s non-chiral structure.

Structural Confirmation and Analytical Techniques

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): Key signals include δ 8.96 (s, 1H, C4-H), 7.72 (d, J = 8.5 Hz, 2H, aromatic), and 3.65 (s, 3H, methyl ester).
  • MS (ESI) : m/z 424.3 [M+H]+ correlates with the molecular formula C17H15BrFN3O2S.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >99%, with retention time = 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Bromo-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with altered functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidine derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its role as an inhibitor of the Hepatitis B Virus (HBV) . Research indicates that it disrupts the assembly of the HBV capsid, leading to a reduction in viral replication. This mechanism positions it as a promising candidate for developing antiviral therapies against HBV-related chronic liver diseases .

Anticancer Potential

The compound has demonstrated anticancer properties , particularly against various cancer cell lines. Studies suggest that related dihydropyrimidine derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells. For instance, compounds structurally similar to methyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate have shown significant inhibition of tumor growth in preclinical models .

Antimicrobial Properties

Additionally, there is evidence suggesting that this compound may possess antimicrobial activity . Dihydropyrimidine derivatives have been studied for their effectiveness against various bacterial strains, indicating potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of halogen substituents such as bromine and fluorine enhances its interaction with biological targets.

Compound NameKey FeaturesUnique Aspects
Ethyl 6-(bromomethyl)-4-(2-chloro-4-fluorophenyl)-2-(1,3-thiadiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylateContains bromomethyl and thiadiazol groupsVariation in halogen substitution affects biological activity
Ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylateMorpholinomethyl substitutionMorpholine enhances solubility and bioavailability

Antiviral Research

In a study focused on the development of HBV inhibitors, this compound was evaluated for its efficacy against HBV replication. The compound showed a significant reduction in viral load in vitro, suggesting its potential as a therapeutic agent for chronic HBV infection .

Anticancer Studies

A series of experiments involving related dihydropyrimidines revealed that certain derivatives exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines. For example, one study reported that specific compounds led to apoptosis in MCF cell lines at concentrations as low as 10 µM .

Antimicrobial Studies

In antimicrobial assays, compounds with thiazole moieties demonstrated potent activity against strains such as Staphylococcus aureus. The incorporation of thiazole groups has been linked to enhanced potency against bacterial dihydrofolate reductase (DHFR), indicating strong binding affinity and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 4-(2-Bromo-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substitutions

Key structural differences among HAP analogs lie in:

  • Aromatic substituents : The 2-bromo-4-fluorophenyl group in the target compound vs. 2-chloro-4-fluorophenyl (HAP-1) or morpholin-4-ylmethyl (GLS-4).
  • Heterocyclic groups : Thiazol-2-yl in the target compound vs. pyridin-2-yl (HAP-1) or other thiazole derivatives.
  • Ester groups : Methyl ester in the target compound vs. ethyl ester (GLS-4).
Table 1: Structural and Functional Comparison of Selected HAP Analogs
Compound Name Substituents (Position 2/4/6) Ester Group Key Activity (IC50 or EC50) Clinical Status
Target Compound 2-thiazolyl / 2-Br-4-F-phenyl / CH3 Methyl Not reported Discontinued
HAP-1 (Methyl 4-(2-Cl-4-F-phenyl)-6-methyl-2-pyridin-2-yl) Pyridin-2-yl / 2-Cl-4-F-phenyl / CH3 Methyl EC50 ~50 nM Preclinical
GLS-4 (Morphothiadin) Morpholin-4-ylmethyl / 2-Br-4-F-phenyl / CH3 Ethyl IC50 12 nM Phase I trials
Bay 41-4109 Pyridin-2-yl / 4-F-phenyl / CH3 Ethyl EC50 <100 nM Preclinical

Antiviral Activity and Mechanism

  • Target Compound : While direct activity data are lacking, its structural similarity to GLS-4 suggests capsid assembly inhibition. Discontinuation may relate to suboptimal pharmacokinetics or toxicity .
  • HAP-1: Binds HBV core protein, accelerates capsid assembly into nonfunctional structures, and promotes degradation. Exhibits dose-dependent inhibition with EC50 ~50 nM in vitro .
  • GLS-4 : Superior potency (IC50 12 nM) against wild-type and adefovir-resistant HBV, attributed to enhanced metabolic stability from the ethyl ester and morpholine group .

Pharmacokinetic and Clinical Considerations

  • Ester Groups : Methyl esters (target compound, HAP-1) may confer faster hydrolysis than ethyl esters (GLS-4), impacting bioavailability. GLS-4’s ethyl ester likely enhances half-life, supporting its advancement to Phase I .
  • Heterocyclic Moieties : Thiazole (target compound) vs. pyridine (HAP-1) may influence binding affinity to the HBV core protein. Pyridine-containing analogs show broader capsid destabilization .
  • Clinical Status : The target compound’s discontinuation contrasts with GLS-4’s progression, highlighting the importance of substituent optimization for drug-like properties .

Biological Activity

Methyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate (CAS No. 1092952-99-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a dihydropyrimidine core with various substitutions that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrFN3O2SC_{17}H_{15}BrFN_3O_2S, with a molecular weight of approximately 424.3 g/mol. Its structure includes a thiazole ring and a bromo-fluorophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H15BrFN3O2S
Molecular Weight424.3 g/mol
Purity≥ 95%
CAS Number1092952-99-2

Biological Activity

Research indicates that compounds with similar structures to methyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazolyl)-1,4-dihydropyrimidine-5-carboxylate may exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown promise in inhibiting the assembly of hepatitis B virus (HBV) capsids, suggesting potential applications in treating chronic hepatitis B infections .
  • Enzyme Interaction : Dihydropyrimidine derivatives are known to interact with enzymes like ecto-5'-nucleotidase, possibly affecting nucleotide metabolism through enzyme inhibition .

While specific mechanisms for methyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazolyl)-1,4-dihydropyrimidine-5-carboxylate remain largely unexplored, it is hypothesized that its activity may be linked to:

  • Hydrogen Bonding : Similar compounds have been shown to engage in hydrogen bonding with active sites of target enzymes, potentially altering their activity.

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing new derivatives of dihydropyrimidine compounds demonstrated varying degrees of biological activity, particularly against specific viral targets. The synthesized derivatives were characterized using molecular docking studies which indicated favorable interactions with viral proteins .
  • Pharmacological Evaluation : In pharmacological evaluations, compounds similar to methyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazolyl)-1,4-dihydropyrimidine-5-carboxylate were tested for their ability to inhibit specific enzymes involved in disease pathways. These studies highlighted the potential of such compounds as therapeutic agents in managing conditions like cancer and viral infections .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of related compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylateContains bromine and fluorine substitutionsVariations in halogen substitution affect activity
Ethyl 6-(bromomethyl)-4-(2-chloro-4-fluorophenyl)-1,4-dihydropyrimidineBromomethyl group presentDifferent halogen combinations alter bioactivity
Ethyl 4-(morpholinomethyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidineMorpholine enhances solubilityImproved bioavailability noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.